2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Chloride channel CaCC inhibitor Ion transport

This 2,3-dichloro-substituted pyridazine sulfonamide is a chemically defined tool for dissecting chloride conductance pathways. Its ~6.5-fold VRAC vs. CFTR selectivity at 10 µM makes it superior to unsubstituted analogs for volume-regulated anion channel studies. The 2,3-dichloro configuration—not interchangeable with 4-bromo or 2,4-dimethyl patterns—delivers CaCC IC50 ≈5 µM potency and reduces MDCK cyst expansion by 65% at 10 µM. A market-verified benchmark for SAR halogen-position optimization programs.

Molecular Formula C20H18Cl2N4O3S
Molecular Weight 465.35
CAS No. 921097-77-0
Cat. No. B2565312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
CAS921097-77-0
Molecular FormulaC20H18Cl2N4O3S
Molecular Weight465.35
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C20H18Cl2N4O3S/c21-16-2-1-3-18(20(16)22)30(27,28)25-15-6-4-14(5-7-15)17-8-9-19(24-23-17)26-10-12-29-13-11-26/h1-9,25H,10-13H2
InChIKeyVCFFVBUZJXEKIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide – Procurement-Relevant Chemical Profile and Functional Classification


2,3-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921097-77-0) is a synthetic small-molecule sulfonamide derivative characterized by a pyridazine core bearing a morpholine substituent and a 2,3-dichlorobenzenesulfonamide moiety [1]. It belongs to a class of pyridazine sulfonamide-containing compounds disclosed as inhibitors of ion transport across cell membranes, specifically targeting calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [2]. The compound serves as a research tool for modulating chloride conductance in epithelial cells and has been referenced in patent literature pertaining to secretory diarrhea and polycystic kidney disease [2]. Its structural features—particularly the 2,3-dichloro substitution pattern—distinguish it from closely related analogs within the same chemotype.

Why 2,3-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Generic Pyridazine Sulfonamides


Although multiple pyridazine sulfonamide derivatives share a common core scaffold, variations in the benzenesulfonamide substitution pattern profoundly alter ion channel inhibitory potency and selectivity [1]. The 2,3-dichloro configuration on the terminal phenyl ring of 2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is not interchangeable with alternative substitution patterns (e.g., 4-bromo, 2,4-dimethyl, or 4-acetyl) because even minor changes in halogen positioning alter the electronic distribution and steric profile at the sulfonamide binding interface [2]. In the context of CaCC and VRAC inhibition, the specific 2,3-dichloro arrangement has been associated with a distinct inhibitory profile that cannot be recapitulated by mono-chlorinated or para-substituted congeners, making direct substitution unreliable for reproducible experimental outcomes [2].

Quantitative Differentiation Evidence for 2,3-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide Versus Closest Analogs


Chloride Channel Inhibition: 2,3-Dichloro Substitution Versus 4-Bromo Analog in CaCC Assays

The 2,3-dichlorobenzenesulfonamide derivative exhibits enhanced inhibition of calcium-activated chloride channel (CaCC)-mediated ion flux compared to the 4-bromo analog. In fluorescence-based halide-sensitive YFP quenching assays, the 2,3-dichloro compound achieved 50% inhibition of CaCC conductance at a concentration of 5 µM, whereas the 4-bromo congener required 18 µM to reach equivalent blockade [1]. This represents an approximate 3.6-fold potency advantage attributable to the ortho-chloro substitution pattern.

Chloride channel CaCC inhibitor Ion transport Epithelial physiology

VRAC Inhibition Selectivity: 2,3-Dichloro Analog Versus Unsubstituted Benzenesulfonamide

The 2,3-dichloro substitution confers improved selectivity for VRAC over CFTR compared to the unsubstituted parent benzenesulfonamide. In comparative electrophysiological measurements, the 2,3-dichloro compound inhibited VRAC currents by 78% at 10 µM while inhibiting CFTR by only 12%, yielding a VRAC/CFTR selectivity ratio of ~6.5. The unsubstituted parent compound exhibited a selectivity ratio of ~2.1 under identical conditions [1][2].

VRAC Volume-regulated anion channel Selectivity Cell swelling

Physicochemical Differentiation: Calculated logP and Solubility Compared to 2,4-Dimethyl Analog

The 2,3-dichloro substitution results in a calculated logP of 4.1, compared to 3.5 for the 2,4-dimethyl analog, reflecting a 0.6 log unit increase in lipophilicity [1]. Experimental aqueous solubility at pH 7.4 was measured at 12 µM for the 2,3-dichloro compound versus 45 µM for the 2,4-dimethyl congener, indicating that the dichloro substitution reduces solubility but may improve membrane permeability for intracellular target engagement [2].

Lipophilicity logP Solubility Drug-like properties

Optimal Research and Procurement Application Scenarios for 2,3-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide


Epithelial Ion Transport Studies Requiring Selective VRAC Inhibition

This compound is ideally suited for electrophysiological experiments that demand selective blockade of volume-regulated anion channels (VRAC) with minimal interference from CFTR. The ~6.5-fold selectivity ratio (VRAC vs. CFTR) at 10 µM makes it a superior choice over unsubstituted analogs when dissecting chloride conductance pathways in cell volume regulation assays [1].

Secretory Diarrhea Model Development Using 2,3-Dichloro CaCC/VRAC Blocker

Researchers investigating enterotoxin-mediated secretory diarrhea can employ this compound as a chemical probe to simultaneously inhibit CaCC and VRAC in intestinal epithelial models. The 2,3-dichloro configuration provides enhanced potency (IC50 ≈ 5 µM for CaCC) that translates to robust inhibition of chloride secretion in T84 cell monolayers stimulated with cholera toxin [1].

Polycystic Kidney Disease (PKD) Cyst Expansion Assays

Given the role of chloride channels in cyst fluid accumulation, this compound is applicable for in vitro PKD models using MDCK cyst cultures. The 2,3-dichloro derivative reduces cyst expansion by 65% at 10 µM over 7 days, providing a reproducible pharmacological tool for studying chloride-dependent cystogenesis [1].

Comparative Structure-Activity Relationship (SAR) Studies on Halogen Substitution Effects

Due to the well-defined 2,3-dichloro pattern, this compound serves as a key reference standard in SAR campaigns investigating the impact of halogen position on sulfonamide-based chloride channel inhibitors. The 3.6-fold potency difference relative to the 4-bromo analog makes it a benchmark for ortho-substitution effects in medicinal chemistry optimization programs [1].

Quote Request

Request a Quote for 2,3-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.